molecular formula C25H22N4O5 B11140122 N-(3,4-dimethylphenyl)-2-{1-[(4-nitrophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

N-(3,4-dimethylphenyl)-2-{1-[(4-nitrophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

Cat. No.: B11140122
M. Wt: 458.5 g/mol
InChI Key: MNHFDVUJOPMTRR-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHYLPHENYL)-2-[1-(4-NITROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylphenyl group, a nitrobenzoyl group, and a tetrahydroquinoxalinone moiety.

Preparation Methods

The synthesis of N-(3,4-DIMETHYLPHENYL)-2-[1-(4-NITROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Tetrahydroquinoxalinone Core: This can be achieved through the condensation of appropriate diamines with diketones under acidic or basic conditions.

    Introduction of the Nitrobenzoyl Group: This step involves the acylation of the tetrahydroquinoxalinone core with 4-nitrobenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the Dimethylphenyl Group: The final step involves the coupling of the intermediate with 3,4-dimethylaniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(3,4-DIMETHYLPHENYL)-2-[1-(4-NITROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group in the tetrahydroquinoxalinone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe for studying enzyme interactions and cellular pathways.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHYLPHENYL)-2-[1-(4-NITROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar compounds to N-(3,4-DIMETHYLPHENYL)-2-[1-(4-NITROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE include other tetrahydroquinoxalinone derivatives and nitrobenzoyl-substituted compounds. These compounds may share similar chemical properties and reactivity but differ in their specific substituents and overall structure. The uniqueness of N-(3,4-DIMETHYLPHENYL)-2-[1-(4-NITROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE lies in its specific combination of functional groups, which may confer distinct biological or chemical properties.

Properties

Molecular Formula

C25H22N4O5

Molecular Weight

458.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[1-(4-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide

InChI

InChI=1S/C25H22N4O5/c1-15-7-10-18(13-16(15)2)26-23(30)14-22-24(31)27-20-5-3-4-6-21(20)28(22)25(32)17-8-11-19(12-9-17)29(33)34/h3-13,22H,14H2,1-2H3,(H,26,30)(H,27,31)

InChI Key

MNHFDVUJOPMTRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C

Origin of Product

United States

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